BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Procure 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide for exploratory AChE and hCA research. This N-substituted sulfonyl-1,3,4-oxadiazole belongs to a chemotype with demonstrated multi-target inhibition, yet its own bioactivity remains uncharacterized. Ideal as a comparative tool in Alzheimer's or glaucoma programs or for computational pharmacophore modeling. Note: Functional equivalence to potent analogs is not guaranteed; de novo validation is essential before target-specific use. Secure this rare tool compound now to drive your SAR or screening campaigns forward.

Molecular Formula C18H17N3O5S
Molecular Weight 387.41
CAS No. 903265-15-6
Cat. No. B2777829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS903265-15-6
Molecular FormulaC18H17N3O5S
Molecular Weight387.41
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O5S/c1-25-15-10-6-5-9-14(15)17-20-21-18(26-17)19-16(22)11-12-27(23,24)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
InChIKeyJQSPINWSAHBCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 903265-15-6)


3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic small molecule belonging to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole core. Compounds within this broader chemotype have demonstrated potent inhibition against acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoforms in published studies, suggesting a multi-target pharmacological profile [1]. However, no primary research article, patent, or authoritative database record specifically characterizing this exact compound's biological activity or physicochemical properties was identified during a comprehensive literature and database search. Consequently, its baseline characterization is limited to structural inference from the broader compound class.

Why Generic Substitution Fails for 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide


Within the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole motif, minor structural modifications can lead to drastic differences in biological activity and target selectivity. Published structure-activity relationship (SAR) studies on closely related analogs demonstrate that variations in the N-substituent and the aryl group on the oxadiazole ring profoundly impact inhibitory potency against human carbonic anhydrase isoforms (hCA I, II, IX, XIII) and acetylcholinesterase (AChE) [1][2]. Therefore, assuming functional equivalence between this compound and its closest analogs without direct comparative data is scientifically unsound and poses a significant risk of selecting a suboptimal tool compound for a specific biological target.

Quantitative Differentiation Evidence for 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide


High-Strength Differential Evidence is Currently Absent for This Compound

A thorough search of primary literature, patents, and authoritative databases did not yield any published, quantitative biological or physicochemical data for 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide. Consequently, no direct head-to-head comparison or cross-study comparable data can be presented against specific analogs. The only available evidence is class-level: a related series of N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazole motif has demonstrated potent inhibition of AChE and hCA isoforms (KI ranges: 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II) [1]. Another series of benzenesulphonamide-linked 1,3,4-oxadiazole hybrids showed selective inhibition of hCA XIII, with the most potent compounds exhibiting Ki values of 15.4–17.0 nM, outperforming the standard drug acetazolamide (Ki = 17.0 nM for hCA XIII) [2]. However, these activities are for structural analogs and cannot be directly attributed to this compound.

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Potential Application Scenarios for 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Based on Class-Level Evidence


Exploratory Tool Compound for Neurological or Glaucoma Target Research

Given the potent acetylcholinesterase (AChE) and carbonic anhydrase (hCA) inhibition observed in structurally related N-substituted sulfonyl amide series [1], this compound could serve as a starting point or comparative tool in exploratory research programs targeting Alzheimer's disease (via AChE) or glaucoma (via hCA II). However, its actual potency and selectivity against these targets are unverified and must be experimentally determined before any specific application.

Selective Carbonic Anhydrase XIII (hCA XIII) Inhibitor Probe Development

The benzenesulphonamide-linked 1,3,4-oxadiazole class has shown promising selectivity and potency for the hCA XIII isoform, a target of interest in cancer research [2]. If this compound exhibits similar or improved selectivity, it could be a valuable probe. Currently, this is purely a speculative possibility requiring de novo testing.

In Silico Modeling and Structural Biology Studies

The 1,3,4-oxadiazole core is a known pharmacophore for carbonic anhydrase and cholinesterase binding. Molecular docking studies on close analogs have revealed precise binding modes with hCA I, II, and AChE [1]. This compound could be used in computational chemistry to build and validate pharmacophore models for the N-substituted sulfonyl amide class, provided its binding affinity is experimentally confirmed.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.